molecular formula C21H21NO2S B1682939 Tazarotene CAS No. 118292-40-3

Tazarotene

Cat. No. B1682939
M. Wt: 351.5 g/mol
InChI Key: OGQICQVSFDPSEI-UHFFFAOYSA-N
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Patent
US06963002B2

Procedure details

A key intermediate in the preparation of tazarotene, 4,4-dimethyl-6-ethynylthiochroman (II), is prepared as shown in Scheme I: Thiophenol (1) and 1-bromo-3-methyl-2-butene (2) are heated at reflux with sodium hydroxide in acetone resulting in phenyl-3-methylbut-2-enylsulfide (3). The phenyl-3-methylbut-2-enyl sulfide (3) is cyclized by refluxing with phosphorus pentoxide and phosphoric acid in benzene to yield 4,4-dimethylthiochroman (4). The 4,4-dimethylthiochroman (4) is reacted with acetyl chloride catalyzed by tin (IV) chloride (SnCl4) in benzene resulting in 4,4-dimethyl-6-acetylthiochroman (5). The 4,4-dimethyl-6-acetylthiochroman (5) is dehydrated with lithium diisopropylamide (LDA) and diethyl chlorophosphate in tetrahydrofuran (THF) results in the initial 6-ethenyl phosphonate intermediate (6). This intermediate undergoes further reaction with two equivalents of LDA to give 4,4-dimethyl-6-ethynylthiochroman (II).
Name
phenyl-3-methylbut-2-enyl sulfide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
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Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
phenyl-3-methylbut-2-enylsulfide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CCOC(C1C=CC(C#C[C:14]2[CH:15]=[CH:16][C:17]3[S:23][CH2:22][CH2:21][C:20]([CH3:25])([CH3:24])[C:18]=3[CH:19]=2)=NC=1)=O.CC1(C)C2C(=CC=C(C#C)C=2)SCC1.C1(S)C=CC=CC=1.BrCC=C(C)C.[OH-].[Na+].O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.P(=O)(O)(O)O>CC(C)=O.C1(C(SC(C2C=CC=CC=2)C=C(C)C)C=C(C)C)C=CC=CC=1.C1C=CC=CC=1>[CH3:24][C:20]1([CH3:25])[C:18]2[C:17](=[CH:16][CH:15]=[CH:14][CH:19]=2)[S:23][CH2:22][CH2:21]1 |f:4.5|

Inputs

Step One
Name
phenyl-3-methylbut-2-enyl sulfide
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C(C=C(C)C)SC(C=C(C)C)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C=1C=CC(=NC1)C#CC=2C=CC3=C(C2)C(CCS3)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CCSC2=CC=C(C=C12)C#C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Name
phenyl-3-methylbut-2-enylsulfide
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C(C=C(C)C)SC(C=C(C)C)C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared

Outcomes

Product
Name
Type
product
Smiles
CC1(CCSC2=CC=CC=C12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.